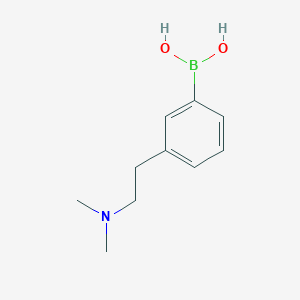
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid
Description
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H16BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the dimethylamino group in its structure adds unique properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H16BNO2 |
|---|---|
Poids moléculaire |
193.05 g/mol |
Nom IUPAC |
[3-[2-(dimethylamino)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-12(2)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3 |
Clé InChI |
TXIWECVJLSOSLG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CCN(C)C)(O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(Dimethylamino)ethyl)phenyl)boronic acid typically involves the reaction of 3-(2-(Dimethylamino)ethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic acids depending on the reagents used.
Applications De Recherche Scientifique
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of (3-(2-(Dimethylamino)ethyl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in enzyme inhibition and as a molecular probe. The dimethylamino group enhances its solubility and facilitates its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino group, making it less versatile in certain applications.
(4-(Dimethylamino)phenyl)boronic acid: Similar structure but with the dimethylamino group in a different position, affecting its reactivity and applications.
Uniqueness
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This makes it more versatile in various applications, particularly in biological and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


